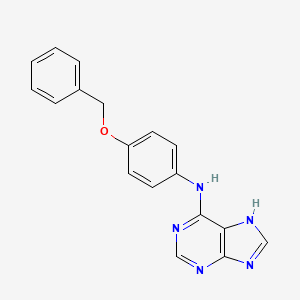
N-(4-phenylmethoxyphenyl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or purpose, such as whether it’s used in any specific industries or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and spectral data, and chemical properties such as stability, reactivity, and acidity or basicity .Applications De Recherche Scientifique
Synthesis and Tautomerism
Studies have focused on the synthesis and tautomerism of purine derivatives, including those related to N-(4-phenylmethoxyphenyl)-7H-purin-6-amine. For instance, synthetic pathways directed towards agelasine analogs have been developed, demonstrating variations in amino/imino tautomer ratios among compounds, with N-methoxy-9-methyl-9H-purin-6-amines serving as key intermediates. These tautomers were identified using NMR methods, showcasing the diverse chemical behavior of purine derivatives under different substitution patterns (Roggen & Gundersen, 2008).
Controlled C-H Functionalization
Research on the controlled C-H functionalization of 6-arylpurines, directed by the purine moiety, has revealed selective activation processes facilitated by intramolecular hydrogen bonding. This method emphasizes the purine structure's role in directing functionalization and highlights its potential in creating complex molecules with precise modifications (Kim et al., 2014).
Biological Activity and Antiproliferative Effects
Some derivatives have been explored for their biological activities, including potential antimycobacterial, antiprotozoal, and anticancer effects. For example, the synthesis and biological evaluation of certain purine derivatives have shown low-micromole antiproliferative activities against various cancer cell lines, suggesting their utility in developing new therapeutic agents (Zhou et al., 2017).
Chemical Modifications and Reactivity
Research also delves into the chemical modifications and reactivity of purine derivatives, providing insights into their synthetic versatility and potential applications in drug development. The exploration of N-substituted purine derivatives reveals the influence of different substituents on the molecule's reactivity and potential bioactivity, laying the groundwork for the design of novel compounds with specific biological functions (Gruzdev et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-phenylmethoxyphenyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-2-4-13(5-3-1)10-24-15-8-6-14(7-9-15)23-18-16-17(20-11-19-16)21-12-22-18/h1-9,11-12H,10H2,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKUYUJIUZMNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)
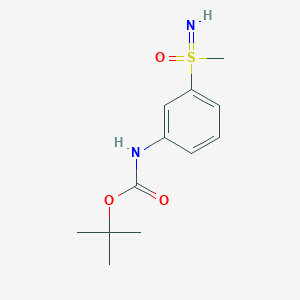


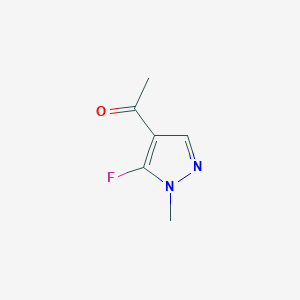
![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)
![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815831.png)
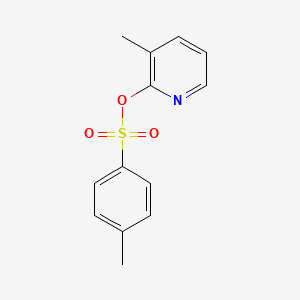
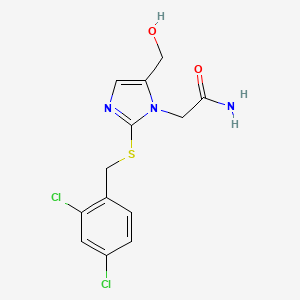

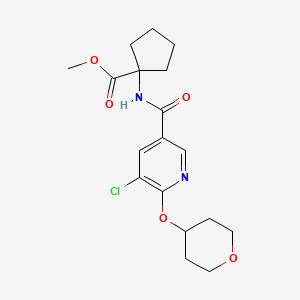
![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)